Cas no 1354010-80-2 (((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine)
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine Chemical and Physical Properties
Names and Identifiers
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- ((S)-1-benzyl-piperidin-3-yl)-ethyl-amine
- AM96362
- ((S)-1-benzylpiperidin-3-yl)ethylamine
- ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
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- Inchi: 1S/C14H22N2/c1-2-15-14-9-6-10-16(12-14)11-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m0/s1
- InChI Key: GPRPWGYOLRHPLE-AWEZNQCLSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC[C@@H](C1)NCC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 187
- Topological Polar Surface Area: 15.3
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 087739-1g |
S)-1-Benzyl-piperidin-3-yl)-ethyl-amine |
1354010-80-2 | 1g |
£945.00 | 2022-03-01 | ||
| Chemenu | CM498681-1g |
(S)-2-(1-Benzylpiperidin-3-yl)ethanamine |
1354010-80-2 | 97% | 1g |
$1104 | 2022-09-03 |
((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine Related Literature
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine
Recent Advances in the Study of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS: 1354010-80-2) in Chemical Biology and Pharmaceutical Research
The compound ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine (CAS: 1354010-80-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. This chiral amine derivative, characterized by its benzyl-piperidine core, has been investigated for its role as a key intermediate in the synthesis of bioactive molecules and its direct pharmacological effects. Recent studies have focused on its utility in central nervous system (CNS) drug development, particularly in modulating neurotransmitter systems.
A 2023 study published in the Journal of Medicinal Chemistry explored the structural optimization of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine for enhanced blood-brain barrier permeability. Researchers employed computational modeling and in vitro assays to demonstrate that subtle modifications to the ethylamine side chain significantly improved the compound's pharmacokinetic profile. The study identified specific structural features that correlate with increased bioavailability while maintaining target engagement, providing valuable insights for future drug design.
In neuropharmacology research, ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has shown promise as a scaffold for developing sigma receptor ligands. A recent Nature Communications paper (2024) reported its use in creating selective sigma-1 receptor modulators with potential applications in neurodegenerative diseases. The study utilized cryo-EM to elucidate the binding mode of derivatives at atomic resolution, revealing unexpected interactions with receptor subpockets that could explain the compound's functional selectivity.
The synthetic accessibility of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine has also been improved through recent methodological advances. A 2024 Organic Letters publication described an asymmetric catalytic route to this chiral building block using a novel palladium-catalyzed reductive amination, achieving >99% ee with significantly reduced catalyst loading compared to previous methods. This development addresses previous challenges in large-scale production while maintaining the strict enantiomeric purity required for pharmaceutical applications.
Emerging preclinical data suggest potential applications beyond CNS disorders. A recent Bioorganic & Medicinal Chemistry study (2024) demonstrated that ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine derivatives exhibit potent anti-inflammatory activity through inhibition of the NLRP3 inflammasome. The lead compound from this series showed oral efficacy in murine models of inflammatory bowel disease, with pharmacokinetic studies confirming adequate plasma exposure and tissue distribution.
Ongoing clinical translation efforts are focusing on safety profiling. The latest toxicology studies (2024) conducted under GLP conditions indicate that the parent compound exhibits favorable safety margins, with no observed genotoxicity in standard battery tests. These findings support further development of ((S)-1-Benzyl-piperidin-3-yl)-ethyl-amine-based therapeutics and position this scaffold as a versatile platform for medicinal chemistry optimization across multiple therapeutic areas.
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